Ccncaskwcrdhsrcc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCNCASKWCRDHSRCC involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to a series of reactions, including condensation, cyclization, and oxidation . Key reagents used in these reactions include carboxylic acids, primary and secondary amides, and guanidine derivatives. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated control systems, and large quantities of reagents. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and sustainability. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
CCNCASKWCRDHSRCC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
CCNCASKWCRDHSRCC has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of CCNCASKWCRDHSRCC involves its interaction with specific molecular targets, such as sodium channel protein type 4 subunit alpha . This interaction inhibits the function of the sodium channel, leading to various downstream effects on cellular processes. The compound’s structure allows it to bind to the target protein with high specificity, modulating its activity and influencing related pathways .
Comparison with Similar Compounds
CCNCASKWCRDHSRCC can be compared with other similar compounds, such as those with guanidine derivatives or multiple amide groups. Some similar compounds include:
Guanidine hydrochloride: Known for its use in protein denaturation and as a reagent in organic synthesis.
Polyamide compounds: Used in the production of synthetic fibers and plastics.
This compound stands out due to its unique combination of functional groups and its specific interactions with molecular targets, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C70H106N28O21S6 |
---|---|
Molecular Weight |
1868.2 g/mol |
IUPAC Name |
2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42R,47R,56R)-47-amino-30-(4-aminobutyl)-9,21-bis(3-carbamimidamidopropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecahydroxy-56-(C-hydroxycarbonimidoyl)-42-(2-hydroxy-2-iminoethyl)-12,33-bis(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-36-methyl-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentaconta-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecaen-18-yl]acetic acid |
InChI |
InChI=1S/C70H106N28O21S6/c1-31-54(105)92-44(22-99)63(114)85-37(10-4-5-13-71)56(107)88-40(16-32-20-82-36-9-3-2-8-34(32)36)59(110)98-49-28-122-120-24-35(72)55(106)95-48-27-124-125-29-50(68(119)94-46(53(74)104)25-121-123-26-47(65(116)84-31)97-61(112)42(18-51(73)101)90-67(48)118)96-58(109)39(12-7-15-81-70(77)78)86-64(115)45(23-100)93-60(111)41(17-33-21-79-30-83-33)89-62(113)43(19-52(102)103)91-57(108)38(87-66(49)117)11-6-14-80-69(75)76/h2-3,8-9,20-21,30-31,35,37-50,82,99-100H,4-7,10-19,22-29,71-72H2,1H3,(H2,73,101)(H2,74,104)(H,79,83)(H,84,116)(H,85,114)(H,86,115)(H,87,117)(H,88,107)(H,89,113)(H,90,118)(H,91,108)(H,92,105)(H,93,111)(H,94,119)(H,95,106)(H,96,109)(H,97,112)(H,98,110)(H,102,103)(H4,75,76,80)(H4,77,78,81)/t31-,35-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
SAPIXEQVQIRZOT-CPQFHPGLSA-N |
Isomeric SMILES |
C[C@H]1C(=N[C@H](C(=N[C@H](C(=N[C@H](C(=N[C@H]2CSSC[C@@H](C(=N[C@H]3CSSC[C@@H](C(=N[C@@H](CSSC[C@@H](C(=N1)O)N=C([C@H](N=C3O)CC(=N)O)O)C(=N)O)O)N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C2O)CCCNC(=N)N)O)CC(=O)O)O)CC4=CN=CN4)O)CO)O)CCCNC(=N)N)O)O)N)O)CC5=CNC6=CC=CC=C65)O)CCCCN)O)CO)O |
Canonical SMILES |
CC1C(=NC(C(=NC(C(=NC(C(=NC2CSSCC(C(=NC3CSSCC(C(=NC(CSSCC(C(=N1)O)N=C(C(N=C3O)CC(=N)O)O)C(=N)O)O)N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C2O)CCCNC(=N)N)O)CC(=O)O)O)CC4=CN=CN4)O)CO)O)CCCNC(=N)N)O)O)N)O)CC5=CNC6=CC=CC=C65)O)CCCCN)O)CO)O |
Origin of Product |
United States |
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